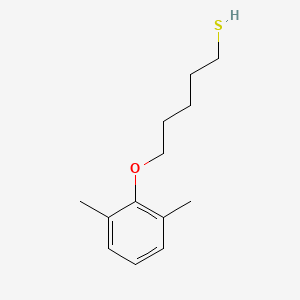

5-(2,6-dimethylphenoxy)-1-pentanethiol

説明

5-(2,6-Dimethylphenoxy)-1-pentanethiol is a sulfur-containing organic compound featuring a pentanethiol backbone substituted with a 2,6-dimethylphenoxy group. This structure confers unique physicochemical properties, such as intermediate lipophilicity and metabolic stability, making it relevant in medicinal chemistry and prodrug design.

特性

IUPAC Name |

5-(2,6-dimethylphenoxy)pentane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-15/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRNJJQEJZPRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Metabolic Stability and Prodrug Activation

Compounds with phenoxyalkanoic acid backbones, such as 5-(2,6-dimethylphenoxy)pentanoic acid (2c) and 3-(2,6-dimethylphenoxy)propanoic acid, highlight the impact of chain length on metabolic activation. These acids act as prodrugs that release phenolic metabolites via mitochondrial β-oxidation:

- 5-(Phenoxy)pentanoic acids require two β-oxidation cycles to release the active phenolic metabolite.

- 3-(Phenoxy)propanoic acids release the metabolite after one β-oxidation cycle due to their shorter chain .

Table 1: Metabolic Activation of Phenoxyalkanoic Acid Analogs

| Compound | Chain Length | β-Oxidation Cycles Required | Active Metabolite Released |

|---|---|---|---|

| 3-(2,6-Dimethylphenoxy)propanoic acid | C3 | 1 | 2,6-Dimethylphenol |

| 5-(2,6-Dimethylphenoxy)pentanoic acid | C5 | 2 | 2,6-Dimethylphenol |

This difference in activation kinetics may influence therapeutic efficacy and dosing regimens for prodrug applications.

Sodium Channel Blocking Activity

Structural analogs of mexiletine, a sodium channel blocker, demonstrate how substituents on the phenoxy group and alkyl chain affect potency and use-dependent block:

- Mexiletine (2-(2,6-dimethylphenoxy)propanamine): Tonic block IC50: 83 μM Use-dependent block IC50: 28 μM .

- Compound III (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine: Longer alkyl chain increases lipophilicity. Tonic block IC50: 108 μM (less potent than mexiletine). Use-dependent block IC50: 15 μM (2× more potent than mexiletine) .

Table 2: Sodium Channel Blocking Activity of Phenoxypropanamine Analogs

| Compound | Structure Modification | Tonic Block IC50 (μM) | Use-Dependent Block IC50 (μM) |

|---|---|---|---|

| Mexiletine | Base structure (C3 chain) | 83 | 28 |

| Compound III | Extended C3 chain + methyl group | 108 | 15 |

| Compound II (4-chloro-2-methylphenoxy analog) | Chlorine substitution on aromatic ring | 30 | 15 |

The data suggest that lipophilicity and alkyl chain length enhance use-dependent blocking, critical for treating myotonic disorders. Chlorine substitution (Compound II) further increases tonic block potency .

Anticonvulsant Activity

Phenoxyethylaminol derivatives exhibit anticonvulsant effects linked to lipophilicity:

- (S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride: ED50 (MES test): 7.57 mg/kg Protective Index (PI): 4.55 .

- (R,S)-trans-2-N-[(2,6-Dimethylphenoxy)ethyl]aminocyclohexan-1-ol: ED50: 7.73 mg/kg PI: 3.90 .

Table 3: Anticonvulsant Activity of Phenoxyethylaminol Derivatives

| Compound | Structural Feature | ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| (S)-(+)-aminobutan-1-ol derivative | Linear C4 chain | 7.57 | 4.55 |

| (R,S)-trans-aminocyclohexan-1-ol derivative | Cyclohexane ring | 7.73 | 3.90 |

The cyclohexane ring slightly reduces the protective index, likely due to altered bioavailability or target engagement .

Impact of Substituents on the Aromatic Ring

Modifications to the 2,6-dimethylphenoxy group significantly alter pharmacological profiles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。